6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-methyl-2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c1-10-2-3-12(20)19(17-10)8-11-4-6-18(7-5-11)9-13(14,15)16/h2-3,11H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIMGXHVDXBSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides.
Construction of the Pyridazinone Core: The pyridazinone core is formed through a series of condensation reactions involving hydrazine derivatives and diketones.
Final Assembly: The final step involves coupling the piperidine and pyridazinone moieties under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Scalability: Adjusting reaction conditions to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial products.
Mechanism of Action
The mechanism of action of 6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one ()
- Core: Pyridazin-3-one (non-hydrogenated).
- Substituents :
- p-Tolyl group at position 2 (vs. piperidinylmethyl in the target compound).
- 3-Trifluoromethylphenyl at position 3.
- Key Differences :
1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one ()
- Core: Pyrazolo[3,4-d]pyrimidinone (vs. pyridazinone).
- Substituents :
- Piperazine-aniline side chain (vs. trifluoroethyl-piperidine).
- Hydroxypropylpyridine and allyl groups .
- Key Differences: The pyrazolopyrimidinone core offers a larger aromatic system, which may increase target selectivity for kinases. Piperazine substituents (basic nitrogen) could enhance water solubility compared to the trifluoroethyl-piperidine in the target compound .
Piperidine/Piperazine Derivatives
Example 28: N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ()
- Core : Cyclopentane with piperazine-carboxamide.
- Substituents :
- Trifluoromethylpyridine on piperazine.
- Isopropyl and tetrahydropyran groups.
- Key Differences: Piperazine (vs. The trifluoromethylpyridine group may enhance binding to hydrophobic pockets in enzymes, differing from the trifluoroethyl group’s role in metabolic stability .
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine ()
- Core: Thienopyrimidine.
- Substituents :
- Methanesulfonyl-piperazine (electron-withdrawing group).
- Morpholine and benzimidazole .
- Key Differences: The sulfonyl group on piperazine enhances solubility and polarity, contrasting with the lipophilic trifluoroethyl group. Thienopyrimidine cores are often associated with kinase inhibition, whereas pyridazinones may target different pathways .
Trifluoroethyl-Containing Analogs
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate ()
- Core: Organophosphorus compound (non-heterocyclic).
- Substituents :
- Trifluoroethyl group linked to a phosphonate ester.
- Key Differences: The phosphonate group confers hydrolytic stability, whereas the pyridazinone core in the target compound may offer hydrogen-bonding sites. Both compounds utilize trifluoroethyl for metabolic resistance, but their applications diverge (e.g., nerve agents vs. CNS drugs) .
Research Implications and Gaps
- Structural Insights: The trifluoroethyl-piperidine motif in the target compound balances lipophilicity and metabolic stability, a feature shared with organophosphorus agents but applied here to a heterocyclic core .
- Data Limitations : Pharmacokinetic and target-binding data for the target compound are absent in the provided evidence, necessitating further experimental validation.
- Design Recommendations : Piperidine derivatives with electron-withdrawing groups (e.g., trifluoroethyl) should be prioritized for CNS drug development, while piperazine analogs may suit peripheral targets .
Q & A
Basic: What are the standard synthetic routes for 6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, and what key reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Functionalization of the piperidine ring with a trifluoroethyl group via nucleophilic substitution or reductive amination.
- Step 2: Coupling the modified piperidine to a pyridazinone core using alkylation or Mitsunobu reactions under controlled conditions.
- Key Conditions:
- Purification: Column chromatography or recrystallization to achieve >95% purity .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography: For unambiguous structural confirmation, as demonstrated in analogous pyridazinone derivatives .
- HPLC: To assess purity (>99% for pharmacological studies) .
Advanced: How can researchers optimize the synthesis to enhance scalability while minimizing by-product formation?
Answer:
- Design of Experiments (DoE): Systematically vary parameters (e.g., solvent polarity, temperature gradients) to identify optimal conditions .
- By-Product Mitigation:
- Example Optimization Table:
| Parameter | Baseline (Yield) | Optimized (Yield) | Method Change |
|---|---|---|---|
| Solvent | DMF (65%) | THF (82%) | Lower polarity, faster mixing |
| Reaction Time | 24 h (70%) | 12 h (85%) | Microwave-assisted heating |
| Catalyst Loading | 10 mol% (75%) | 5 mol% (88%) | Incremental addition |
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Multi-dimensional NMR: Use 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals in complex regions .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Cross-Validation: Combine X-ray crystallography (e.g., monoclinic C2/c space group data ) with spectroscopic results to confirm stereochemistry.
Advanced: How should environmental fate studies be designed to assess ecological impact?
Answer:
- Experimental Design:
- Abiotic Studies: Hydrolysis/photolysis under varying pH and UV light to assess degradation pathways .
- Biotic Studies: Aerobic/anaerobic microbial degradation assays using soil/water matrices .
- Analytical Tools: LC-MS/MS to track metabolite formation; QSAR models to predict bioaccumulation potential .
Advanced: What methodologies establish structure-activity relationships (SAR) for biological targets?
Answer:
- Molecular Docking: Screen against target enzymes (e.g., kinases) using software like AutoDock to predict binding modes .
- In Vitro Assays: Measure IC50 values for analogs with modified substituents (see table below) .
- Key SAR Findings:
Advanced: How to address discrepancies between in vitro and in vivo pharmacological data?
Answer:
- Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify rapid degradation pathways .
- Pharmacokinetic (PK) Studies: Monitor plasma concentration-time profiles in rodent models to assess bioavailability .
- Isotopic Labeling: Incorporate 14C or 3H tags to track compound distribution and metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
